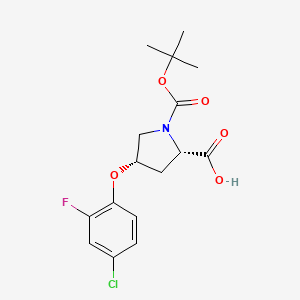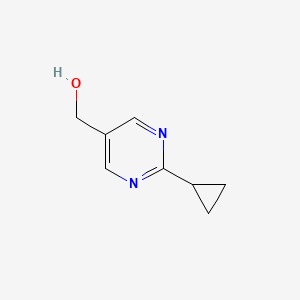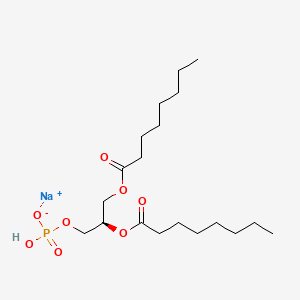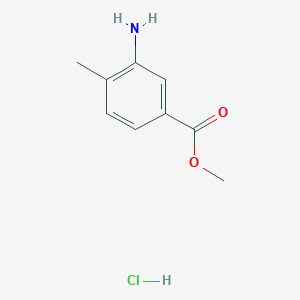![molecular formula C20H23N3O6 B1361010 [{2-[4-(2-Furoil)piperazin-1-il]-2-oxoethyl}-(4-metoxifenil)amino]ácido acético CAS No. 1142205-89-7](/img/structure/B1361010.png)
[{2-[4-(2-Furoil)piperazin-1-il]-2-oxoethyl}-(4-metoxifenil)amino]ácido acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a complex organic compound with a molecular formula of C20H23N3O6 and a molecular weight of 401.41 g/mol . This compound is primarily used in proteomics research and has significant potential in various scientific fields .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a ligand in receptor binding studies and helps in understanding protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Métodos De Preparación
The synthesis of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the furan ring, which prefers substitution at the 2-position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
4-(3-methoxyphenyl)piperazin-1-yl derivatives: Known for their antiviral and anticancer activities.
What sets [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid apart is its unique combination of a furan ring and a piperazine moiety, which provides distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-28-16-6-4-15(5-7-16)23(14-19(25)26)13-18(24)21-8-10-22(11-9-21)20(27)17-3-2-12-29-17/h2-7,12H,8-11,13-14H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUAKHXUWJOBGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129273 |
Source


|
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-89-7 |
Source


|
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)



